molecular formula C19H24ClN3O3 B7743906 Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate

Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate

Cat. No.: B7743906
M. Wt: 377.9 g/mol
InChI Key: GOJQDOOXPLTUBX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is a synthetic quinoline derivative with a molecular formula of C₁₈H₂₃ClN₃O₃ and a molecular weight of 377.85 g/mol . Its structure features:

  • A chloro substituent at position 5.
  • A methyl group at position 6.
  • A morpholinoethylamino side chain at position 2.
  • An ethyl carboxylate group at position 2.

This compound belongs to the broader class of 4-oxoquinoline-3-carboxylates, which are known for their diverse biological activities, including antibacterial, antitumor, and receptor-binding properties . The morpholinoethylamino moiety enhances solubility and modulates interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

ethyl 7-chloro-8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-3-26-19(24)15-12-22-17-13(2)16(20)5-4-14(17)18(15)21-6-7-23-8-10-25-11-9-23/h4-5,12H,3,6-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJQDOOXPLTUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN3CCOCC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Scientific Research Applications

Comparison with Similar Compounds

Structural Features and Substitutions

The following table highlights key structural differences between the target compound and related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate Cl (7), CH₃ (8), morpholinoethylamino (4) C₁₈H₂₃ClN₃O₃ 377.85
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate Br (6), Cl (4), F (8) C₁₂H₉BrClFNO₂ 348.57
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl (7), F (6), NO₂ (8), cyclopropyl (1) C₁₅H₁₂ClFN₂O₅ 354.72
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4) C₁₂H₁₀BrNO₃ 296.12
Ethyl 3-(diethylaminoethyl)-2-phenylquinoline-4-carboxylate Ph (2), diethylaminoethyl (3) C₂₂H₂₅N₂O₂ 361.45

Key Observations :

  • Halogenation : The target compound’s Cl at position 7 contrasts with Br or F in analogs . Halogens influence electronic properties and binding affinity.
  • Side Chains: The morpholinoethylamino group distinguishes it from analogs with cyclopropyl or diethylaminoethyl substituents . Morpholine enhances water solubility and pharmacokinetics.
  • Functional Groups: The ethyl carboxylate at position 3 is conserved across analogs, but substitutions at position 4 (e.g., hydroxy vs. morpholinoethylamino) alter biological activity .

Physicochemical Properties

  • Solubility: The morpholinoethylamino group improves aqueous solubility compared to purely hydrophobic analogs like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate .
  • Melting Points: The target compound’s melting point is unreported, but analogs like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate melt at 438 K due to strong intermolecular C–H···O/Cl interactions .

Biological Activity

Overview

Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, a member of the quinoline family, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by a complex structure that includes a quinoline core with various functional groups, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C17H20ClN3O2\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_2

The synthesis typically involves several steps:

  • Formation of the Quinoline Core : This is achieved through Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Substitution Reactions : The introduction of the morpholinoethyl group occurs via nucleophilic substitution.
  • Esterification : The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are essential for DNA unwinding during replication.

In vitro studies have demonstrated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be around 6.30 µM against MCF-7 cells, showcasing its potential as an anticancer agent .

Cell LineIC50 (µM)Reference
MCF-76.30
A5495.96

Antimicrobial Activity

In addition to its anticancer properties, this quinoline derivative has been investigated for antimicrobial effects. Studies suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial DNA replication processes.

Case Studies

  • In Vitro Anticancer Study : A study assessed the cytotoxicity of this compound against MCF-7 and A549 cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 6.30 µM for MCF-7 cells.
  • Antimicrobial Evaluation : Another study focused on the compound's antimicrobial properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial DNA synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : This disrupts normal base pairing and replication.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair, such as topoisomerases.

These mechanisms highlight its potential therapeutic applications in treating cancers and infections.

Comparison with Related Compounds

This compound shares structural similarities with other quinoline derivatives known for their pharmacological properties:

CompoundActivity TypeReference
ChloroquineAntimalarial
QuinacrineAntimalarial
MefloquineAntimalarial

The unique substitution pattern of this compound enhances its biological activity compared to these similar compounds.

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